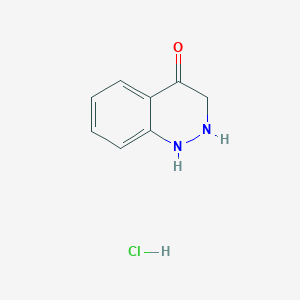

2,3-Dihydrocinnolin-4(1H)-one hydrochloride

货号 B173872

CAS 编号:

137195-33-6

分子量: 184.62 g/mol

InChI 键: VLVHGNUUHYJMMG-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

科学研究应用

Related Chemical Compound Research

Synthesis and Application of Related Compounds :

- Studies on the synthesis of related heterocyclic compounds, such as pyranopyrimidine scaffolds, reveal their importance as precursors for medicinal and pharmaceutical industries due to their bioavailability and broad synthetic applications (Parmar et al., 2023). These scaffolds are investigated for their utility in developing lead molecules for various therapeutic applications.

Biomedical Applications of Polyhydroxyalkanoates :

- Polyhydroxyalkanoates (PHAs) are highlighted for their biomedical applications due to their biocompatibility and biodegradability, which make them suitable for medical applications such as surgical sutures, scaffolds, and drug delivery systems (Chai et al., 2020). Compounds like 2,3-Dihydrocinnolin-4(1H)-one hydrochloride could potentially find applications in the synthesis or modification of biocompatible materials.

Antioxidant Properties of Hydroxycinnamic Acids :

- Research into the antioxidant properties of hydroxycinnamic acids underscores the importance of structural modifications to enhance biological activity, which could be relevant for the study of 2,3-Dihydrocinnolin-4(1H)-one hydrochloride derivatives (Razzaghi-Asl et al., 2013). These findings might provide a foundation for exploring the compound's potential in developing new antioxidant agents.

Hydrogen Generation from Bio-Ethanol :

- The review on reforming bio-ethanol for hydrogen production highlights the role of catalysts and their supports in enhancing hydrogen production efficiency, a field where new chemical compounds and catalysts are continuously explored (Ni et al., 2007). This suggests a potential avenue for research into the catalytic applications of 2,3-Dihydrocinnolin-4(1H)-one hydrochloride or its derivatives.

安全和危害

属性

IUPAC Name |

2,3-dihydro-1H-cinnolin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O.ClH/c11-8-5-9-10-7-4-2-1-3-6(7)8;/h1-4,9-10H,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLVHGNUUHYJMMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=CC=CC=C2NN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10561334 | |

| Record name | 2,3-Dihydrocinnolin-4(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydrocinnolin-4(1H)-one hydrochloride | |

CAS RN |

137195-33-6 | |

| Record name | 2,3-Dihydrocinnolin-4(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

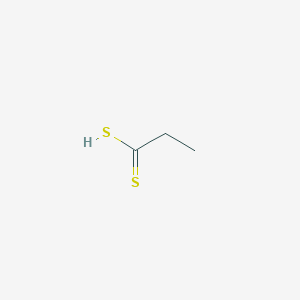

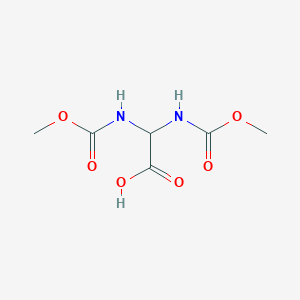

Synthesis routes and methods

Procedure details

69.41 g of the product obtained in stage A are dissolved in 2.5 l of ethanol. 62.79 g of zinc powder are subsequently added, followed, slowly, by a mixture of 300 ml of ethanol and 150 ml of acetic acid at ambient temperature. The mixture is heated at reflux for 30 min. The reaction medium is subsequently separated by settling, and the zinc residue is washed several times with ethanol. After being allowed to cool for 20 minutes in an ice/methanol mixture (−15° C.), a solution of hydrogen chloride gas in ethyl acetate is then added (350 ml; 4M). The precipitate formed is filtered off, washed with ether and then with pentane, and finally dried (under reduced pressure). 42.12 grams (60%) of the expected product are obtained.

Name

Yield

60%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Silane,[[(1b,3b,5E,7E,22E)-9,10-secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethyl-](/img/structure/B173801.png)